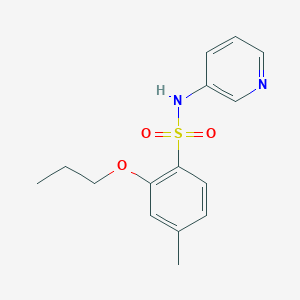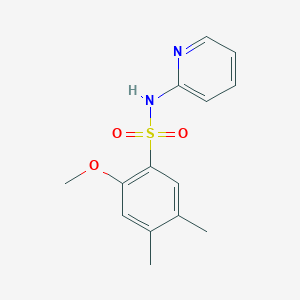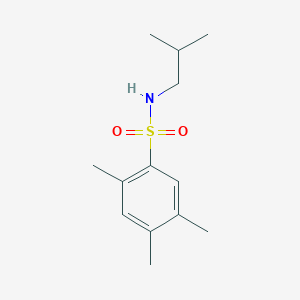![molecular formula C22H30N2O5S B272636 Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate, also known as PNPP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been applied in different fields of research, including biochemistry, pharmacology, and neuroscience. In
Mechanism of Action
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate works by inhibiting the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides in the body. This leads to an increase in the levels of cyclic nucleotides, which can have various physiological effects. This compound has also been shown to bind to G protein-coupled receptors and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in the levels of cyclic nucleotides, which can lead to vasodilation, bronchodilation, and inhibition of platelet aggregation. This compound has also been shown to modulate the activity of G protein-coupled receptors, which can affect neurotransmission, hormone secretion, and immune response.
Advantages and Limitations for Lab Experiments
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate has several advantages for lab experiments, including its high potency and selectivity for phosphodiesterases and G protein-coupled receptors. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate research, including the development of more potent and selective analogs, the study of its effects on different cell types and tissues, and the exploration of its potential therapeutic applications in various diseases, including cardiovascular disease, asthma, and cancer.
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been applied in different fields of research. This compound has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for this compound research, including the development of more potent and selective analogs and the exploration of its potential therapeutic applications in various diseases.
Synthesis Methods
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate can be synthesized using a variety of methods, including the reaction of 4-bromo-1-naphthol with pentyloxyamine, followed by sulfonylation with methanesulfonyl chloride and then coupling with piperazine-1-carboxylic acid ethyl ester using a carbodiimide coupling reagent. Another method involves the reaction of 4-bromo-1-naphthol with pentyloxyamine, followed by sulfonylation with p-toluenesulfonyl chloride and then coupling with piperazine-1-carboxylic acid ethyl ester using a carbodiimide coupling reagent.
Scientific Research Applications
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate has been widely used in scientific research as a tool for studying the mechanism of action of different enzymes and receptors. It has been used to study the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides in the body. This compound has also been used to study the activity of G protein-coupled receptors, which are involved in a variety of physiological processes, including neurotransmission, hormone secretion, and immune response.
properties
Molecular Formula |
C22H30N2O5S |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
ethyl 4-(4-pentoxynaphthalen-1-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O5S/c1-3-5-8-17-29-20-11-12-21(19-10-7-6-9-18(19)20)30(26,27)24-15-13-23(14-16-24)22(25)28-4-2/h6-7,9-12H,3-5,8,13-17H2,1-2H3 |
InChI Key |
IHVPHYKWQYOBQS-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)











